Cas no 13188-89-1 (H-D-Asp(OBzl)-OH)

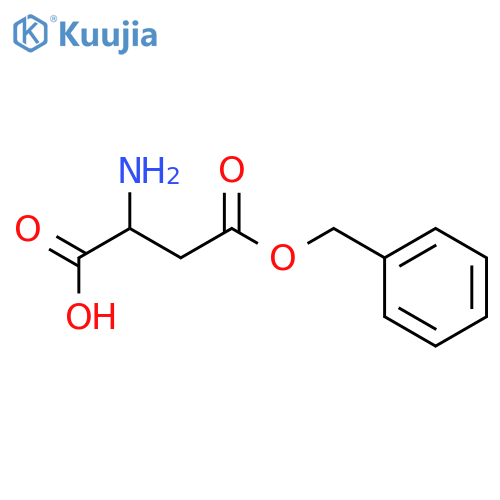

H-D-Asp(OBzl)-OH structure

商品名:H-D-Asp(OBzl)-OH

H-D-Asp(OBzl)-OH 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-4-(benzyloxy)-4-oxobutanoic acid

- H-D-Asp(OBzl)-OH

- D-Aspartic acid beta-benzyl ester

- D-Aspartic acid ß-benzyl ester

- D-Aspartic acid β-benzyl ester

- 2-azanyl-4-oxidanylidene-4-phenylmethoxy-butanoic acid

- D-Asp(OBzl)-OH

- D-ASPARTIC ACID(OBZL)-OH

- D-ASPARTIC ACID-B-BENZYLESTER

- D-ASPARTIC ACID 4-BENZYL ESTER

- H-D-Asp(OBn)-OH

- (2R)-2-amino-4-oxo-4-phenylmethoxybutanoic acid

- FCH2720117

- (R)-2-Amino-succinicacid4-benzylester

- AX8018019

- X5805

- ST24030744

- 188A891

- J-300064

- AKOS016842889

- Q-101791

- A806327

- 2-amino-4-benzyloxy-4-oxo-butanoic acid

- MFCD00077100

- SCHEMBL5898461

- AS-12179

- CS-W006060

- VGALFAWDSNRXJK-SECBINFHSA-N

- 13188-89-1

- (2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate

- (2R)-2-AMINO-4-(BENZYLOXY)-4-OXOBUTANOIC ACID

-

- MDL: MFCD00077100

- インチ: 1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m1/s1

- InChIKey: VGALFAWDSNRXJK-SECBINFHSA-N

- ほほえんだ: O(C(C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 263.07900

- どういたいしつりょう: 223.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2

- トポロジー分子極性表面積: 89.6

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 525.4±50.0 °C at 760 mmHg

- フラッシュポイント: 271.5±30.1 °C

- PSA: 83.91000

- LogP: 1.33670

- じょうきあつ: No data available

H-D-Asp(OBzl)-OH セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

H-D-Asp(OBzl)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB314160-10 g |

H-D-Asp(OBzl)-OH, 95%; . |

13188-89-1 | 95% | 10g |

€101.30 | 2023-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H190556-10g |

H-D-Asp(OBzl)-OH |

13188-89-1 | 97% | 10g |

¥122.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H190556-5g |

H-D-Asp(OBzl)-OH |

13188-89-1 | 97% | 5g |

¥67.90 | 2023-09-02 | |

| TRC | A780118-100mg |

H-D-ASP(OBZL)-OH |

13188-89-1 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM248832-25g |

H-D-Asp(OBzl)-OH |

13188-89-1 | 97% | 25g |

$197 | 2021-06-09 | |

| abcr | AB314160-1 g |

H-D-Asp(OBzl)-OH, 95%; . |

13188-89-1 | 95% | 1g |

€77.40 | 2023-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H190556-25g |

H-D-Asp(OBzl)-OH |

13188-89-1 | 97% | 25g |

¥262.90 | 2023-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H843146-5g |

H-D-Asp(OBzl)-OH |

13188-89-1 | 97% | 5g |

172.00 | 2021-05-17 | |

| eNovation Chemicals LLC | D540654-5g |

H-D-Asp(OBzl)-OH |

13188-89-1 | 97% | 5g |

$110 | 2024-05-23 | |

| Chemenu | CM248832-100g |

H-D-Asp(OBzl)-OH |

13188-89-1 | 97% | 100g |

$421 | 2021-06-09 |

H-D-Asp(OBzl)-OH 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

13188-89-1 (H-D-Asp(OBzl)-OH) 関連製品

- 79337-40-9(1-Benzyl D-Aspartate)

- 62965-20-2((2S)-2-amino-4-(benzyloxy)butanoic acid)

- 13030-09-6(H-Glu-Obzl)

- 2578-33-8(H-D-Glu(obzl)-OH)

- 79338-14-0((4R)-4-Amino-5-oxo-5-phenylmethoxypentanoic Acid)

- 2791-79-9(Dibenzyl L-Aspartate)

- 25014-27-1(Glutamic acid gamma-benzyl ester polymer)

- 2177-63-1(L-Aspartic acid 4-benzyl ester)

- 7362-93-8(L-Aspartic acid 1-benzyl ester)

- 4079-61-2(dibenzyl 2-aminosuccinate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:13188-89-1)(R)-2-氨基-4-(苄氧基)-4-氧代丁酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ